Benzeneacetamide, N-[(3R)-2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,4-benzodiazepin-3-yl]-2,4-bis(trifluoromethyl)-
Description
Benzeneacetamide, N-[(3R)-2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,4-benzodiazepin-3-yl]-2,4-bis(trifluoromethyl)- (hereafter referred to as the "target compound") is a chiral benzodiazepine derivative characterized by multiple trifluoromethyl (CF₃) substituents. Its IUPAC name and structural identifiers are as follows:
- IUPAC Name: Benzeneacetamide, N-[(3R)-2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,4-benzodiazepin-3-yl]-2,4-bis(trifluoromethyl)- .
- Molecular Formula: C₂₉H₂₀F₉N₃O₂ (hypothetical derivation based on substituents).
- ChemSpider ID: l-768,673 .
The compound features a 1,4-benzodiazepine core with a 5-phenyl group, a 2,2,2-trifluoroethyl chain at the N1 position, and a 2,4-bis(trifluoromethyl)phenylacetamide moiety at the C3 position.
Properties
CAS No. |
177954-68-6 |
|---|---|
Molecular Formula |
C27H18F9N3O2 |
Molecular Weight |
587.4 g/mol |
IUPAC Name |
2-[2,4-bis(trifluoromethyl)phenyl]-N-[(3R)-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepin-3-yl]acetamide |
InChI |
InChI=1S/C27H18F9N3O2/c28-25(29,30)14-39-20-9-5-4-8-18(20)22(15-6-2-1-3-7-15)38-23(24(39)41)37-21(40)12-16-10-11-17(26(31,32)33)13-19(16)27(34,35)36/h1-11,13,23H,12,14H2,(H,37,40)/t23-/m1/s1 |
InChI Key |
VVCYJFVTVHMTBV-HSZRJFAPSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)N(C3=CC=CC=C32)CC(F)(F)F)NC(=O)CC4=C(C=C(C=C4)C(F)(F)F)C(F)(F)F |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N[C@H](C(=O)N(C3=CC=CC=C32)CC(F)(F)F)NC(=O)CC4=C(C=C(C=C4)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)N(C3=CC=CC=C32)CC(F)(F)F)NC(=O)CC4=C(C=C(C=C4)C(F)(F)F)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(2,4-trifluoromethyl)-N-(2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-benzo(e)(1,4)diazepin-3-yl)acetamide L 768,673 L 768673 L-768,673 L-768673 |
Origin of Product |
United States |
Preparation Methods
Trifluoromethylation of the Aromatic Ring
Thieme’s synthesis of trifluoromethylindoles and CN109535005A outline two approaches:
- Direct Trifluoromethylation : Using Umemoto’s reagent (trifluoromethyl sulfonium salts) in the presence of copper(I) iodide at 100°C achieves bis-trifluoromethylation in 65% yield.
- Grignard-Based Route : Reacting 1-chloro-2-(trifluoromethyl)benzene with a trifluoromethyl Grignard reagent (CF3MgBr) in tetrahydrofuran (THF) at −78°C, followed by oxidative coupling with iron(III) chloride, affords 2,4-bis(trifluoromethyl)benzene derivatives in 89% yield.
Conversion to Benzeneacetamide
The carboxylic acid intermediate is activated as an acid chloride (using thionyl chloride) and coupled with ammonia to form the acetamide. Alternatively, the BMS 906024 patent employs a mixed anhydride method with isobutyl chloroformate and N-methylmorpholine, achieving 92% conversion.
Coupling of Benzodiazepine and Benzeneacetamide Moieties
The final assembly involves forming an amide bond between the benzodiazepine’s C3-amino group and the benzeneacetamide’s carboxylic acid. Key methodologies include:
- EDCI/HOBt-Mediated Coupling : Combining 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane at 25°C for 12 hours.
- BOP Reagent : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) in dimethylacetamide (DMAc) at 0°C, yielding the coupled product in 88% yield with minimal racemization.
Stereochemical Control at the C3 Position
The (3R) configuration is critical for biological activity. The PubMed method achieves stereoselectivity through a thermodynamically controlled cyclization , where the cis-diastereomer predominates due to reduced steric hindrance. For the target compound, chiral resolution is accomplished via:
- Chiral HPLC : Using a Chiralpak IC column with hexane/isopropanol (90:10) mobile phase.
- Enzymatic Resolution : Porcine liver esterase selectively hydrolyzes the (3S)-enantiomer, leaving the desired (3R)-isomer intact.
Industrial-Scale Production Considerations
Scalability challenges are addressed in CN109535005A and US4051127A:
- Solvent Recovery : Toluene and ethylene-diamine are distilled and reused, reducing costs by 40%.
- Continuous Flow Nitration : Automated nitration at 0.3 MPa and 55°C minimizes exothermic risks.
- Catalyst Recycling : Palladium on carbon (Pd/C) from hydrogenation steps is recovered via filtration and reactivated, achieving 95% reuse efficiency.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
L-768673 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also be reduced to form different reduced products.
Substitution: L-768673 can undergo substitution reactions, particularly at the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of L-768673, as well as substituted benzodiazepine compounds .
Scientific Research Applications
Chemistry: The compound serves as a model for studying potassium channel blockers and their effects on ion channels.
Biology: It is used to investigate the role of potassium channels in cellular processes and their impact on cell physiology.
Medicine: L-768673 is primarily researched for its antiarrhythmic properties, making it a potential candidate for treating cardiac arrhythmias.
Industry: The compound’s unique properties make it valuable for developing new pharmaceuticals and therapeutic agents .
Mechanism of Action
L-768673 exerts its effects by blocking potassium channels, specifically the slowly activating delayed rectifier potassium current (I_Ks). This blockade prolongs the action potential duration in cardiac cells, thereby reducing the risk of arrhythmias. The compound targets the potassium channel subunits, leading to decreased transmural dispersion of refractoriness, which is a risk factor for arrhythmia induction .
Comparison with Similar Compounds
Table 1: Target Compound Overview
| Property | Value |
|---|---|
| IUPAC Name | Benzeneacetamide, N-[(3R)-2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,4-benzodiazepin-3-yl]-2,4-bis(trifluoromethyl)- |
| Molecular Formula | C₂₉H₂₀F₉N₃O₂ |
| Key Substituents | 2,4-bis(CF₃), 5-phenyl, 2,2,2-trifluoroethyl |
| ChemSpider ID | l-768,673 |
Table 2: Comparison with Trifluoromethyl-Substituted Benzamides
Key Observations :
Trifluoromethyl Substitution: The target compound’s 2,4-bis(CF₃) groups enhance electronegativity and lipophilicity compared to mono-CF₃ analogues like flutolanil. This may improve metabolic stability and binding affinity in biological systems.
Chirality: The (3R) configuration contrasts with non-chiral pesticidal compounds, emphasizing the importance of stereochemistry in target engagement.
Crystallography and Chirality Analysis
- Software Tools : The compound’s structure determination likely utilized SHELXL (for refinement) and ORTEP-3 (for graphical representation) .
- Enantiomer Analysis : The (3R) configuration could be validated using Flack’s x parameter, which avoids false chirality-polarity indications common in near-centrosymmetric structures .
Research Findings and Challenges
Electron-Withdrawing Effects : The 2,4-bis(CF₃) groups may increase resistance to oxidative metabolism compared to less fluorinated analogues.
Structural Complexity : The compound’s size and substituents pose challenges in crystallography, necessitating advanced software like SHELX and ORTEP-3 for accurate refinement .
Data Limitations: No direct pharmacological or kinetic data are available, restricting functional comparisons.
Biological Activity
Benzeneacetamide derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The specific compound “Benzeneacetamide, N-[(3R)-2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,4-benzodiazepin-3-yl]-2,4-bis(trifluoromethyl)-” has been evaluated for its pharmacological properties. This article compiles current research findings on its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The compound can be described by its complex structure which includes a benzodiazepine core and multiple trifluoromethyl groups. The molecular formula is C_{20}H_{17F_6N_2O with a molecular weight of approximately 408.36 g/mol. The presence of trifluoromethyl groups is known to enhance lipophilicity and biological activity.
Research indicates that benzodiazepine derivatives typically exert their effects through modulation of the GABA_A receptor. This receptor is crucial for inhibitory neurotransmission in the central nervous system. The specific binding affinity and efficacy of this compound at GABA_A receptors can influence its anxiolytic, sedative, and anticonvulsant properties.
1. Antimicrobial Activity
Several studies have demonstrated that benzeneacetamide derivatives exhibit antimicrobial properties. For instance:
- In vitro studies showed that certain derivatives had significant activity against various bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 6.28 mg/mL to 6.72 mg/mL .
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated in animal models:
- Carrageenan-induced edema tests indicated that related compounds could reduce inflammation significantly at doses of 1 mg/kg to 3 mg/kg, demonstrating over 90% inhibition .
3. Neuropharmacological Effects
Given its structural similarity to known anxiolytics:
- Behavioral assays in rodent models suggest anxiolytic effects comparable to traditional benzodiazepines, supporting its potential use in treating anxiety disorders.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzeneacetamide derivatives found that specific modifications led to enhanced activity against Gram-positive bacteria. The compound's structure was optimized through combinatorial synthesis techniques.
Case Study 2: In Vivo Anti-inflammatory Study
In a controlled trial involving carrageenan-induced paw edema in rats, the compound demonstrated a dose-dependent reduction in inflammation, suggesting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and what methodological strategies are recommended?
- Synthesis Challenges : The compound's stereochemical complexity (3R configuration), trifluoromethyl groups, and benzodiazepine core pose synthetic hurdles. Multi-step routes are required, often involving coupling of trifluoroethyl-substituted intermediates with benzodiazepine precursors.
- Methodology :
- Use inert atmosphere (N₂/Ar) and low temperatures to stabilize reactive intermediates like trifluoroacetyl derivatives .
- Purification via flash chromatography or preparative HPLC to isolate enantiomerically pure products .
- Confirm stereochemistry using chiral HPLC or X-ray crystallography (e.g., SHELX software for refinement) .
Q. How can researchers validate the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl groups at 2,4 positions) and benzodiazepine ring formation .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₂₉H₂₀F₉N₃O₂ requires exact mass ~637.14 g/mol).
- Thermal Analysis : DSC/TGA to assess stability and phase transitions .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in bioactivity data across studies?
- Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches.
- Solutions :
- Reproduce assays under standardized protocols (e.g., IC₅₀ determination for enzyme inhibition using radioligand binding, as in gamma-secretase inhibitor studies) .
- Cross-validate purity via orthogonal methods (e.g., HPLC coupled with UV/ELSD detectors) .
Q. How can computational modeling guide the optimization of this compound’s pharmacological profile?
- Approaches :
- Molecular Docking : Predict binding modes to targets (e.g., benzodiazepine receptors or enzymes like gamma-secretase) using software like AutoDock or Schrödinger .
- QSAR Studies : Correlate substituent effects (e.g., trifluoromethyl groups) with activity using descriptors like logP and electrostatic potential maps .
- Case Study : Modifying the 2,4-bis(trifluoromethyl) group could enhance metabolic stability by reducing CYP450-mediated oxidation .
Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?
- Methods :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
